In Vitro Nephrotoxicity: 4-Amino-2,6-dichlorophenol vs. Aminophenol Analogs
A direct head-to-head in vitro study using isolated renal cortical cells (IRCC) from Fischer 344 rats established a clear structure-toxicity relationship among aminophenols. The compound 4-Amino-2,6-dichlorophenol (4-A2,6DCP) was identified as the most potent nephrotoxicant in this class, demonstrating the highest level of cytotoxicity compared to its mono-chlorinated and non-chlorinated structural analogs [1].
| Evidence Dimension | In vitro nephrotoxic potential (Cytotoxicity ranking by LDH release) |
|---|---|
| Target Compound Data | Ranked 1st (Highest nephrotoxic potential) |
| Comparator Or Baseline | 4-Amino-2-chlorophenol (4-A2CP) ranked 2nd; 4-Aminophenol (4-AP) ranked 3rd; 4-Amino-3-chlorophenol (4-A3CP) ranked 4th |
| Quantified Difference | Order of decreasing nephrotoxic potential: 4-A2,6DCP > 4-A2CP > 4-AP > 4-A3CP |
| Conditions | IRCC (~4×10⁶ cells/ml) incubated with an aminophenol (0.5 or 1.0 mM) for 60 min at 37°C; LDH release measured as cytotoxicity marker |
Why This Matters
This establishes a clear risk-based procurement differentiator: while the compound is valuable as a synthetic intermediate, it presents a significantly higher nephrotoxic hazard than its analogs, necessitating stringent safety protocols during handling.
- [1] Rankin, G. O., et al. '4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation.' (2016). View Source
